molecular formula C18H15ClN4 B118193 Phenosafranin CAS No. 81-93-6

Phenosafranin

Cat. No. B118193
CAS RN: 81-93-6
M. Wt: 322.8 g/mol
InChI Key: SOUHUMACVWVDME-UHFFFAOYSA-N
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Description

Phenosafranin is a phenazine dye . It is also known as 3,7-Diamino-5-phenylphenazinium chloride . It has high binding affinity to triplex RNA compared to the parent duplex form, binds through intercalation to both forms of RNA . It can be used for staining plant cells, determination of hemoglobin, dopamine, serotonin and so on .


Molecular Structure Analysis

The molecular formula of Phenosafranin is C18H15ClN4 . Its average mass is 322.792 Da and its monoisotopic mass is 322.098511 Da .


Chemical Reactions Analysis

Phenosafranin has been used in a colorimetric-sensing platform based on its diazotization for the detection of NO−2 under acidic conditions using the Griess assay . The diazotization of commercial phenosafranin produces a color change from purplish to blue, which enables colorimetric quantitative detection of NO−2 .

Scientific Research Applications

1. Interfacial Behavior Analysis

Phenosafranin (PhS+) has been studied for its interfacial behavior, particularly in a voltammetric approach. It exhibits a unique adsorption-desorption process, fitting a Frumkin isotherm, and indicates strong attractive interactions between adsorbed species. This is observed through spectrophotometric analysis, emphasizing its significance in electrochemical studies (Iglesias, Dassie, & Baruzzi, 2000).

2. Cancer Treatment and Imaging

Phenosafranin has been utilized in the development of new chemotherapeutic agents. It acts as a carrier for anti-cancer drugs, facilitating tracking with visible light and offering potential in theranostic drug-delivery systems. Its use in conjugates like phenosafranin-chlorambucil emphasizes its role in innovative cancer treatment and diagnostic approaches (Miksa et al., 2017).

3. DNA Interaction Studies

The interaction of phenosafranin with different DNA conformations has been a subject of extensive research. Studies using fluorescence, absorbance, and circular dichroic techniques have shown phenosafranin's binding affinity to DNA, providing insights into its potential applications in molecular biology and genetics (Saha & Kumar, 2010).

4. Serum Protein Interactions

Research on phenosafranin's interaction with serum transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been conducted. Such studies are crucial in understanding drug-protein interactions, which are vital in pharmacology and drug delivery systems (Bose, Sarkar, & Chattopadhyay, 2010).

5. Drug Delivery Research

Phenosafranin has been a focus in controlled drug delivery research. Its ability to be transferred to DNA from micellar carriers, using external stimulants like β-cyclodextrin, highlights its potential in therapeutic and drug research, particularly in DNA-targeted therapies (Kundu et al., 2016).

6. Photophysics in Micellar Environments

The study of phenosafranin's photophysics in micellar environments is crucial in understanding its behavior in biomimetic systems. Such research aids in the development of improved drug delivery systems and provides insights into the interactions of pharmaceutical compounds in various biological environments (Das et al., 2007).

7. Functionalization of Carbon Nanotubes

Phenosafranin has been used in the functionalization of carbon nanotubes (CNTs). The interaction between phenosafranin and CNTs is vital in the development of advanced materials and nanotechnology applications, providing insights into the design of novel composite materials (Curran et al., 2004).

Safety And Hazards

Phenosafranin may cause serious eye irritation and may cause respiratory irritation .

Future Directions

Phenosafranin has been used in a colorimetric-sensing platform for the detection of NO−2 , which shows promise for real applications. A biotinylated phenazine compound as a phenosafranin conjugate (Biot-PSF) was synthesized and reported for the first time. The new conjugate was found to be useful as a chemotherapeutic agent with a cancer targeting unit for imaging . This suggests potential future directions in medical and chemical sensing applications.

properties

IUPAC Name

10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHUMACVWVDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701001694
Record name 3,7-Diamino-5-phenylphenazin-5-ium chloride
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Molecular Weight

322.8 g/mol
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Physical Description

Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Phenosafranin
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Product Name

Phenosafranin

CAS RN

81-93-6
Record name Phenosafranine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
I Saha, M Hossain, G Suresh Kumar - The Journal of Physical …, 2010 - ACS Publications
… Phenosafranin had a higher binding affinity compared to … , which were higher for phenosafranin compared to safranin O, … and a stronger binding of phenosafranin over safranin O. …
Number of citations: 50 pubs.acs.org
I Saha, GS Kumar - Journal of fluorescence, 2011 - Springer
… This study presents the structural aspects of the binding of two phenazinium dyes, phenosafranin and safranin O, with three helical conformations of CT DNA using fluorescence, …
Number of citations: 35 link.springer.com
S Zhang, F Zhao, N Li, S Tong - … Acta Part A: Molecular and Biomolecular …, 2002 - Elsevier
Spectroscopic studies showed that binding of phenosafranin (PSF) molecules to glycosaminoglycans (GAGs) resulted in the following observations: (i) appearance of a 52.6 nm …
Number of citations: 15 www.sciencedirect.com
KR Gopidas, PV Kamat - Journal of Photochemistry and Photobiology A …, 1989 - Elsevier
… The protonated phenosafranin triplet had absorption maxima … -‘) and the unprotonated phenosafranin triplet had absorption … The pKa of the protonated triplet phenosafranin was found to …
Number of citations: 52 www.sciencedirect.com
ES Savenko, VV Kostjukov - Journal of Molecular Liquids, 2022 - Elsevier
In the present work, the excitations of safranin (SAF) and phenosafranin (PheSAF) in an aqueous solution are analyzed by DFT/TD-DFT, considering the vibronic transitions and …
Number of citations: 0 www.sciencedirect.com
SA Curran, AV Ellis, A Vijayaraghavan… - The Journal of chemical …, 2004 - pubs.aip.org
Spectroscopic analysis and atomic force microscopy (AFM) phase imaging studies show self-assembly of phenosafranin (PSF) to multiwalled carbon nanotubes (MWNTs). The shift in …
Number of citations: 56 pubs.aip.org
I Saha, J Bhattacharyya, GS Kumar - The Journal of Chemical …, 2013 - Elsevier
The binding of the phenazinium dyes, phenosafranin (PSF) and safranin O (SO) with human serum albumin was investigated by calorimetry and spectroscopic techniques. Binding …
Number of citations: 28 www.sciencedirect.com
BB Bhowmik, S Roy, KK Rohatgi-Mukherjee - 1986 - nopr.niscpr.res.in
… [phenosafranin] on coated electrode. When chiorophyll-coated platinum foil is used as photocathode with phenosafranin … large photogalvanic effect was reported in phenosafranin (PSF)-…
Number of citations: 14 nopr.niscpr.res.in
I Vasiliev, SA Curran - Physical Review B, 2006 - APS
… nanotubes and phenosafranin. Equilibrium … phenosafranin molecules and carboxylated nanotubes. The computed bathochromic shift in the absorption maximum of phenosafranin is …
Number of citations: 6 journals.aps.org
KR Gopidas, PV Kamat - Langmuir, 1989 - ACS Publications
… Phenosafranin is a member of the azine class of dye and is a good electron acceptor in the … In a recent study we reported the charge injection from the excited phenosafranin into the …
Number of citations: 51 pubs.acs.org

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